Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
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Overview
Description
Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is a chemical compound that features a tert-butyl group and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in the development of new chemical entities .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used in the design of prodrugs and drug delivery systems due to its stability and reactivity .
Industry
In industrial applications, this compound is used in the production of polymers and other materials. Its functional groups allow for the creation of specialized materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the additional functional groups.
N-Boc-amino acids: Compounds with a similar protective group but different amino acid backbones.
Tert-butyl esters: Compounds with similar ester functional groups but different substituents.
Uniqueness
Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is unique due to its combination of a tert-butyl group and a carbamate functional group, which provides specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stability under various conditions .
Properties
IUPAC Name |
tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,18)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUGHSSAMOWUMF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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